2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid
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Overview
Description
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using different catalysts and conditions to improve yields and selectivity. For example, microwave-induced synthesis and the use of green chemistry approaches, such as deep eutectic solvents (DES), have been employed to enhance the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown promise as an antifungal and antibacterial agent.
Medicine: The compound is being investigated for its potential anticancer and enzyme inhibitory activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological targets, including receptors and enzymes, which contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core but has different substituents, leading to variations in its biological activities.
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)benzoic acid: Another quinazolinone derivative with distinct substituents that influence its chemical and biological properties.
Uniqueness
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl and acetic acid functional groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-10(15)6-19(17,18)5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMGKKNAJOBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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